4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride
Overview
Description
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol
- 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a dimethoxyphenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-17-14-5-3-4-13(15(14)18-2)7-6-12-8-10-16-11-9-12;/h3-11H,1-2H3;1H/b7-6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIFLPWVNPSMPW-UHDJGPCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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